tert-Butyl 4-(4-iodobenzyl)piperazine-1-carboxylate
Description
tert-Butyl 4-(4-iodobenzyl)piperazine-1-carboxylate is a piperazine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a 4-iodobenzyl substituent. The Boc group is widely used in organic synthesis to protect amine functionalities during multi-step reactions, enabling selective deprotection under acidic conditions . The 4-iodobenzyl moiety provides a bulky, hydrophobic aromatic group, which may serve as a handle for further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura coupling) . This compound is of interest in medicinal chemistry, particularly in the development of bioactive molecules, where the iodine atom could participate in halogen bonding or act as a radiolabeling site .
Properties
IUPAC Name |
tert-butyl 4-[(4-iodophenyl)methyl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23IN2O2/c1-16(2,3)21-15(20)19-10-8-18(9-11-19)12-13-4-6-14(17)7-5-13/h4-7H,8-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYIDOSLJNXIVES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=C(C=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Iodination of 2-Aminopyridine Derivatives
The initial step involves the selective iodination of 2-aminopyridine to produce 2-amino-5-iodopyridine. This process employs a mixture of potassium iodate, potassium iodide, and concentrated sulfuric acid as the iodinating agents. The reaction proceeds under controlled temperature conditions, typically between 0°C and room temperature, to ensure regioselectivity and prevent over-iodination.
| Parameter | Details |
|---|---|
| Reagents | Potassium iodate, potassium iodide, sulfuric acid |
| Temperature | 0°C to room temperature |
| Solvent | Aqueous mixture |
| Reaction Time | 1-2 hours |
Outcome: Formation of 2-amino-5-iodopyridine with high regioselectivity and yield.
Coupling Reaction to Form the Piperazine Derivative
The key step involves coupling 2-amino-5-iodopyridine with a suitable piperazine derivative, such as Boc-protected piperazine, to form the target compound. This is achieved via palladium-catalyzed cross-coupling reactions, notably the Buchwald-Hartwig amination.
| Parameter | Details |
|---|---|
| Catalyst | Palladium complex (e.g., Pd2(dba)3) |
| Ligand | Xantphos or similar phosphine ligand |
| Solvent | Toluene or other high-boiling aromatic solvent |
| Temperature | 20–30°C (initial), then elevated to 100°C |
| Reaction Time | 2–4 hours |
| Oxygen Level | Controlled to ≤1% to prevent oxidation |
- Dissolve 2-amino-5-iodopyridine, ligand, and catalyst in toluene under inert atmosphere.
- Add Boc-piperazine and sodium tert-butoxide as base.
- Heat initially at 30°C for 3 hours, then increase to 100°C for 2 hours.
- Isolate the coupled product after filtration and purification.
Yield: Approximately 80%, with high purity confirmed via spectroscopic methods.
The final step involves the introduction of the tert-butyl ester group, typically through reaction with tert-butyl chloroformate or Boc anhydride in the presence of a base such as triethylamine or sodium carbonate. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran at low temperature to prevent side reactions.
| Parameter | Details |
|---|---|
| Reagents | Tert-butyl chloroformate or Boc anhydride |
| Base | Triethylamine or sodium carbonate |
| Solvent | Dichloromethane or THF |
| Temperature | 0°C to room temperature |
| Reaction Time | 1–2 hours |
Post-reaction, the product is purified via column chromatography or recrystallization, ensuring high chemical purity suitable for further applications.
Summary of the Overall Synthetic Route
| Step | Reaction Type | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Iodination | Potassium iodate, potassium iodide, sulfuric acid, 0–25°C | 2-Amino-5-iodopyridine |
| 2 | Palladium-catalyzed coupling | Pd catalyst, Xantphos, toluene, inert atmosphere, 20–30°C | 4-(6-Aminopyridine-3-yl) piperazine-1-carboxylate |
| 3 | Esterification/Boc protection | Tert-butyl chloroformate, triethylamine, dichloromethane | tert-Butyl 4-(4-iodobenzyl)piperazine-1-carboxylate |
Table 1: Summary of Reaction Conditions and Yields
| Step | Reaction Type | Reagents | Temperature | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Iodination | KIO3, KI, H2SO4 | 0–25°C | 1–2 hrs | >90 | Regioselective iodination of pyridine ring |
| 2 | Palladium-catalyzed coupling | Pd2(dba)3, Xantphos, Boc-piperazine | 20–30°C / 100°C | 5–6 hrs | 80 | High efficiency, controlled oxygen levels |
| 3 | Esterification | BocCl, TEA | 0–25°C | 1–2 hrs | >95 | Purification via chromatography or recrystallization |
- The palladium-catalyzed coupling step is critical for high yield and regioselectivity, with ligand choice significantly impacting efficiency.
- Control of oxygen levels minimizes oxidation of sensitive intermediates.
- The iodination step is optimized at low temperature to prevent over-iodination and side reactions.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The iodobenzyl moiety undergoes nucleophilic substitution, where iodine acts as a leaving group. This reactivity is critical for introducing diverse functional groups:
-
Amination : Reaction with primary or secondary amines in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and ligands (e.g., BINAP) yields arylaminated derivatives. For example, coupling with piperazine derivatives forms bis-piperazine structures .
-
Alkoxy/Hydroxy Substitution : Treatment with alkoxides or hydroxide nucleophiles replaces iodine with alkoxy or hydroxyl groups .
Example Reaction Conditions
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Amination | Pd(OAc)₂, BINAP, NaOtBu, toluene, 110°C | Arylaminated piperazine derivative |
| Methoxylation | NaOMe, CuI, DMF, 80°C | 4-Methoxybenzylpiperazine |
Cross-Coupling Reactions
The iodine atom enables participation in transition-metal-catalyzed coupling reactions:
-
Suzuki-Miyaura Coupling : Reacts with boronic acids (e.g., phenylboronic acid) in the presence of Pd(PPh₃)₄ and base (e.g., K₂CO₃) to form biaryl derivatives .
-
Buchwald-Hartwig Amination : Coupling with amines using Pd catalysts (e.g., Pd₂(dba)₃) produces N-aryl piperazine analogs .
Key Data
| Coupling Type | Catalyst | Yield | Application |
|---|---|---|---|
| Suzuki | Pd(PPh₃)₄, K₂CO₃, DMF | 75–85% | Synthesis of biaryl drug intermediates |
| Buchwald | Pd₂(dba)₃, Xantphos | 70% | Functionalized piperazine scaffolds |
Deprotection of the Boc Group
The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions to generate a free piperazine amine, enabling further functionalization:
-
Acidolysis : Treatment with trifluoroacetic acid (TFA) or HCl in dioxane removes the Boc group quantitatively .
-
Application : Deprotection is a key step in synthesizing pharmacologically active amines, such as GPR119 agonists .
Deprotection Conditions
| Acid | Solvent | Time | Temperature |
|---|---|---|---|
| TFA | DCM | 1 h | RT |
| HCl (4 M) | 1,4-dioxane | 4 h | RT |
Functionalization of the Piperazine Ring
The piperazine nitrogen undergoes alkylation, acylation, or sulfonylation:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ to form N-alkylated derivatives .
-
Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) yields acylpiperazines.
Example Alkylation
| Substrate | Reagent | Product | Yield |
|---|---|---|---|
| Piperazine | Methyl iodide | N-Methylpiperazine derivative | 90% |
Halogen Exchange Reactions
The iodine atom can be replaced with other halogens via Finkelstein or Ullmann-type reactions:
-
Bromination : Reaction with CuBr₂ in DMF substitutes iodine with bromine .
-
Fluorination : Requires harsh conditions (e.g., AgF, 150°C) .
Comparative Reactivity
| Halogen | Reagent | Temperature | Yield |
|---|---|---|---|
| Br | CuBr₂, DMF | 100°C | 65% |
| F | AgF, DMSO | 150°C | 40% |
Scientific Research Applications
Chemical Overview
- Molecular Formula : C16H23IN2O2
- Molecular Weight : Approximately 392.27 g/mol
- CAS Number : 1706437-45-7
This compound features a piperazine ring with a tert-butyl group and a 4-iodobenzyl moiety, which contributes to its unique properties and reactivity.
Medicinal Chemistry
tert-Butyl 4-(4-iodobenzyl)piperazine-1-carboxylate is primarily utilized in the development of pharmacologically active compounds. Its structure allows for interactions with various biological targets, making it a valuable intermediate in drug discovery.
- Neurotransmitter Receptor Modulation : The compound interacts with serotonin and dopamine receptors, which are crucial in treating mood disorders and neurodegenerative diseases .
Synthesis of Bioactive Compounds
This compound serves as an important building block for synthesizing complex organic molecules. It is often employed to create derivatives that exhibit enhanced biological activity or specificity.
- Example : In the synthesis of dihydroquinone derivatives, this compound acts as an intermediate, facilitating the formation of compounds with potential therapeutic effects against conditions such as Chagas disease .
Chemical Reactions
The compound participates in various chemical reactions that are significant for organic synthesis:
- Substitution Reactions : The iodine atom can be replaced by nucleophiles such as amines or thiols, allowing for the formation of diverse derivatives.
- Coupling Reactions : It can undergo coupling reactions in the presence of palladium catalysts to form new carbon-carbon bonds, expanding its utility in synthetic chemistry.
Potential Anticancer Activity
Research indicates that piperazine derivatives, including this compound, may exhibit anticancer properties by inhibiting specific kinases involved in tumor growth . This aspect is under investigation for developing novel cancer therapies.
Case Study 1: Neuroprotective Effects
A study examined the neuroprotective effects of derivatives synthesized from this compound against amyloid beta-induced toxicity in astrocytes. The findings indicated moderate protective effects due to reduced inflammatory markers and oxidative stress .
Case Study 2: Antiparasitic Activity
In another study focused on Chagas disease, a derivative of this compound demonstrated effective antiparasitic activity in vitro and showed promise in vivo during efficacy studies, highlighting its potential as a therapeutic agent against Trypanosoma cruzi .
Mechanism of Action
The mechanism of action of tert-butyl 4-(4-iodobenzyl)piperazine-1-carboxylate depends on its specific applicationThe piperazine ring often acts as a scaffold that positions functional groups in the correct orientation to interact with the target, while the tert-butyl and 4-iodobenzyl groups can modulate the compound’s physicochemical properties and enhance its binding affinity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Piperazine derivatives are versatile intermediates in drug discovery. Below is a detailed comparison of tert-butyl 4-(4-iodobenzyl)piperazine-1-carboxylate with structurally related compounds:
Table 1: Comparative Analysis of Piperazine Derivatives
Key Observations
Substituent Effects on Reactivity and Solubility: The 4-iodobenzyl group in the target compound imparts hydrophobicity, reducing aqueous solubility compared to polar derivatives like sulfonamides or sulfonyl-containing analogs . Electron-withdrawing groups (e.g., sulfamoyl , cyano ) enhance stability but may limit bioavailability due to increased polarity.
Synthetic Flexibility: Iodine and bromine substituents enable cross-coupling reactions for further derivatization, a feature absent in methyl- or amino-substituted analogs . CuI-catalyzed amination (e.g., in nitro- and amino-substituted derivatives ) offers a cost-effective route for introducing aromatic amines.
Biological Applications :
- Sulfonyl and sulfamoyl derivatives exhibit enhanced binding to biological targets (e.g., BTK inhibitors , anti-schistosomal agents ).
- The iodine atom in the target compound may facilitate halogen bonding, a critical interaction in protein-ligand recognition .
Stability Considerations :
- Triazole-containing analogs degrade in simulated gastric fluid , whereas the Boc group in the target compound is stable under basic conditions but cleaved under acidic conditions .
Structural and Crystallographic Insights
- Crystal Packing : Piperazine derivatives with aromatic substituents (e.g., imidazo[2,1-b]thiazole in ) exhibit hydrogen-bonded networks and π-π interactions, influencing solubility and melting points .
- Software Tools : Programs like SHELX and WinGX are critical for resolving crystal structures, aiding in the rational design of derivatives with optimized physicochemical properties.
Biological Activity
tert-Butyl 4-(4-iodobenzyl)piperazine-1-carboxylate is a chemical compound characterized by its unique structure, which includes a piperazine ring substituted with a tert-butyl group and a 4-iodobenzyl moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as a pharmacological agent. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C16H23IN2O2
- Molecular Weight : Approximately 392.27 g/mol
- CAS Number : 1706437-45-7
The presence of the iodine atom in the structure is significant as it influences the compound's lipophilicity and receptor binding properties, which are crucial for its biological activity.
Target Interactions
This compound is primarily known for its interactions with neurotransmitter receptors in the central nervous system. Piperazine derivatives often modulate the activity of these receptors, which include:
- Serotonin Receptors : Influencing mood and anxiety disorders.
- Dopamine Receptors : Potential applications in treating neurodegenerative diseases.
The compound may also exhibit activity against various kinases, contributing to its potential as an anticancer agent.
Mode of Action
The pharmacological effects of this compound are thought to arise from:
- Receptor Binding : The compound binds to specific receptors, altering their activity.
- Signal Transduction Modulation : By influencing intracellular signaling pathways, it can affect cellular responses involved in various diseases.
Pharmacological Studies
Research indicates that this compound exhibits significant biological activity across several domains:
- Neuropharmacology : Compounds similar to this have been shown to interact with serotonin and dopamine receptors, suggesting potential applications in treating psychiatric disorders.
- Anticancer Activity : Preliminary studies indicate that piperazine derivatives can inhibit tumor cell proliferation through their effects on kinase pathways .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- Neurochemical Pathways : A study explored the interaction of piperazine derivatives with serotonin receptors, demonstrating their potential to modulate neurochemical pathways involved in depression and anxiety .
- Antitumor Effects : Research has shown that certain piperazine derivatives can inhibit cancer cell growth by targeting specific kinases involved in cell cycle regulation .
- Binding Affinity Studies : Investigations into the binding affinity of related compounds have revealed that modifications in substituents significantly affect their pharmacological profiles .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-(4-Iodophenyl)piperazine | Iodophenyl group on piperazine | Lacks tert-butyl carboxylate functionality |
| Tert-butyl 1-(4-fluorophenyl)piperazine | Fluorinated phenyl ring | Potentially different receptor activity due to fluorine |
| N-Methylpiperazine | Methyl substitution on piperazine | More basic than tert-butyl derivative |
The structural variations among these compounds highlight how modifications can lead to distinct biological activities and chemical properties.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing tert-butyl 4-(4-iodobenzyl)piperazine-1-carboxylate, and how are reaction conditions optimized?
- Methodology : Typical synthesis involves nucleophilic substitution or coupling reactions. For example, tert-butyl piperazine-1-carboxylate derivatives are often synthesized by reacting halogenated aromatic intermediates (e.g., 4-iodobenzyl bromide) with the piperazine core under reflux conditions in polar aprotic solvents (e.g., 1,4-dioxane) with bases like K₂CO₃. Reaction optimization includes temperature control (110°C for 12 hours) and stoichiometric ratios to improve yields .
- Key Considerations : Monitor reaction progress via TLC or LCMS. Purification via column chromatography (silica gel, EtOAc/hexane gradients) ensures product purity.
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- Methodology :
- NMR (¹H/¹³C) : Assigns proton environments and confirms substitution patterns (e.g., tert-butyl group at δ ~1.4 ppm, aromatic protons in 4-iodobenzyl moiety) .
- X-ray Diffraction : Single-crystal X-ray analysis resolves molecular conformation (e.g., piperazine ring puckering) and intermolecular interactions (e.g., C–H⋯O hydrogen bonds). SHELX software is widely used for refinement .
- FT-IR : Verifies functional groups (e.g., C=O stretch of the carbamate at ~1680 cm⁻¹) .
Q. What are the typical functional group transformations feasible for this compound?
- Reactions :
- Deprotection : Acidic cleavage (e.g., HCl/dioxane) removes the tert-butyloxycarbonyl (Boc) group to yield free piperazine, enabling further derivatization .
- Cross-Coupling : The 4-iodobenzyl group undergoes Suzuki-Miyaura coupling with boronic acids for aryl diversification .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) complement experimental data in analyzing molecular structure and stability?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) predict molecular electrostatic potentials (MEPs) and frontier molecular orbitals (FMOs). Compare computed bond lengths/angles with X-ray data to validate structural stability and electronic effects (e.g., iodine's electron-withdrawing influence) .
- Case Study : A tert-butyl piperazine derivative showed <0.02 Å deviation between DFT-calculated and X-ray bond lengths, confirming computational reliability .
Q. How do researchers resolve contradictions in crystallographic data, such as unexpected bond angles or packing interactions?
- Approach :
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., N–H⋯O vs. C–H⋯N) to explain packing anomalies .
- Software Tools : SHELXL refinement with TWIN commands handles twinning or disordered regions. Validate with R-factor convergence (<5%) .
Q. What strategies are employed to evaluate the biological activity of this compound, particularly in drug discovery contexts?
- Methods :
- In Vitro Assays : Screen against bacterial/fungal strains (e.g., S. aureus, C. albicans) using broth microdilution to determine MIC values. Moderate activity (MIC ~50 µg/mL) has been reported for analogous compounds .
- Targeted Studies : If the compound is a prolyl-hydroxylase inhibitor (like structurally related derivatives), use ELISA or enzymatic assays to measure IC₅₀ values .
Q. How is regioselectivity managed in substitution reactions involving the piperazine ring?
- Approach :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
